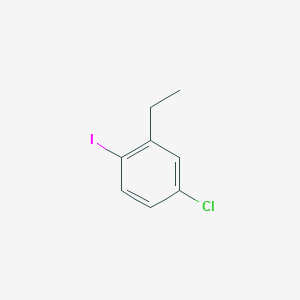

4-Chloro-2-ethyl-1-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-ethyl-1-iodobenzene is a chemical compound with the molecular formula C8H8ClI . It is used in various chemical reactions and has a molecular weight of 266.51 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine and iodine substituents, and an ethyl group . The InChI code for this compound is 1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 .科学的研究の応用

Halogen Bonding in Structural Determinants

4-Chloro-2-ethyl-1-iodobenzene plays a role in studies focusing on halogen bonding, particularly in the context of structural determinants. Research by Pigge, Vangala, and Swenson (2006) explores the relative importance of C-X...O=C interactions and type-II I...I interactions in halogenated compounds, shedding light on the structural implications of halogen bonding in 4-halotriaroylbenzenes. This work highlights the compound's utility in understanding molecular interactions crucial for material science and molecular engineering (Pigge, Vangala, & Swenson, 2006).

Advances in Organic Synthesis

The compound is also significant in organic synthesis, where it is used to explore new reactions and synthetic pathways. Garve et al. (2014) describe the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, showcasing the potential of this compound derivatives in facilitating novel organic transformations. This study illustrates its application in developing new methodologies for producing complex molecules with chlorine atoms in specific positions, beneficial for pharmaceuticals and agrochemicals production (Garve, Barkawitz, Jones, & Werz, 2014).

Catalysis and Oxidative Reactions

Ochiai et al. (2005) demonstrate the iodobenzene-catalyzed alpha-acetoxylation of ketones, utilizing in situ generated hypervalent (diacyloxyiodo)benzenes. This study underscores the role of this compound and its derivatives in catalysis, particularly in oxidation reactions that are pivotal in the synthesis of fine chemicals and intermediates. The catalytic activity of such compounds provides insights into the development of more efficient and selective catalytic processes (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).

Material Science and Thin Film Formation

In material science, this compound derivatives are investigated for their role in the formation of thin films and their application in solar cells. Chen et al. (2017) explore the use of nonpolar antisolvents, including iodobenzene, to assist in forming smooth and crystalline CH3NH3PbI3 thin films. This research is pivotal for advancing solar cell technology, demonstrating how halogenated compounds can influence the nucleation and crystal growth processes critical for the development of high-efficiency photovoltaic devices (Chen et al., 2017).

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Chloro-2-ethyl-1-iodobenzene are likely to be biological macromolecules such as proteins or DNA, where it could potentially form covalent bonds through electrophilic aromatic substitution .

Mode of Action

This compound, like other halogenated aromatic compounds, can undergo electrophilic aromatic substitution . In this reaction, the compound acts as an electrophile, reacting with nucleophilic sites on biological macromolecules .

特性

IUPAC Name |

4-chloro-2-ethyl-1-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQVLAYUCSAADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)

![(5R,7S)-N-(Cyanomethyl)-1-ethyl-5,7-dimethyl-N-(pyridin-2-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2722305.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2722306.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)

![8-(Ethylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)